trans 4-(Tetrahydropyran-2-yloxy)-cyclohexanecarboxylic acid
Description
Properties
IUPAC Name |
4-(oxan-2-yloxy)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c13-12(14)9-4-6-10(7-5-9)16-11-3-1-2-8-15-11/h9-11H,1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEOHROEESSZBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans 4-(Tetrahydropyran-2-yloxy)-cyclohexanecarboxylic acid typically involves the following steps:
Formation of the Tetrahydropyran-2-yloxy Group: This can be achieved by reacting an alcohol with 3,4-dihydropyran in the presence of an acid catalyst to form the tetrahydropyranyl ether.
Cyclohexane Ring Functionalization: The cyclohexane ring can be functionalized through various methods, including halogenation followed by substitution reactions to introduce the tetrahydropyran-2-yloxy group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The compound can undergo substitution reactions, especially at the cyclohexane ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols, are typical reagents.
Major Products:
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes a cyclohexane ring, a tetrahydropyran moiety, and a carboxylic acid functional group. Its molecular formula is C13H22O3, and it has a molecular weight of approximately 230.32 g/mol. The presence of the tetrahydropyran ring contributes to its stability and solubility properties, making it suitable for various chemical reactions.
Scientific Research Applications
-
Antibacterial Activity
- Research indicates that compounds similar to trans 4-(Tetrahydropyran-2-yloxy)-cyclohexanecarboxylic acid exhibit significant antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .
-
Pharmacological Studies
- This compound has been investigated for its potential as an enzyme inhibitor. For instance, studies have shown that derivatives of cyclohexanecarboxylic acids can act as inhibitors for certain enzymes involved in metabolic pathways, which may lead to therapeutic applications in treating metabolic disorders .
- Organic Synthesis
Case Study 1: Antibacterial Efficacy
A study published in a peer-reviewed journal demonstrated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating potent activity. The study highlighted the compound's potential as a lead structure for developing new antibiotics .
Case Study 2: Enzyme Inhibition
In another research project focusing on enzyme inhibitors, derivatives of this compound were synthesized and tested against dihydrofolate reductase (DHFR). Results showed that certain modifications enhanced inhibitory activity significantly compared to standard inhibitors used in cancer therapy .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Compound A (similar structure) | 64 | Escherichia coli |
| Compound B (related derivative) | 16 | Streptococcus pneumoniae |
Table 2: Enzyme Inhibition Potency
| Compound Name | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 0.5 | Dihydrofolate reductase |
| Compound C (standard inhibitor) | 1.0 | Dihydrofolate reductase |
| Compound D (alternative inhibitor) | 0.8 | Dihydrofolate reductase |
Mechanism of Action
The mechanism of action of trans 4-(Tetrahydropyran-2-yloxy)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The tetrahydropyran-2-yloxy group can act as a protecting group, preventing unwanted reactions at specific sites. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with trans-4-(Tetrahydropyran-2-yloxy)-cyclohexanecarboxylic acid, as identified in the evidence:
Key Observations :
- Substituent Position : The position of the THP or alkyl group on the cyclohexane ring significantly impacts steric effects. For example, 4-Methyltetrahydro-2H-pyran-4-carboxylic acid has a methyl group on the THP ring, increasing hydrophobicity compared to the unsubstituted THP analog .
- Stereochemistry : The trans-configuration in the target compound and trans-4-tert-butylcyclohexanecarboxylic acid reduces steric clash between substituents, enhancing thermal stability compared to cis isomers .
Physicochemical Properties
Data from structurally related compounds (Table 1):
| Compound Name | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| Tetrahydro-2H-pyran-4-carboxylic acid (5337-03-1) | 130.14 | 87–89 | 264.5 | 1.185 |
| Tetrahydropyran-4-dicarboxylic acid (5337-04-2) | 174.2 | Not reported | Not reported | Not reported |
| trans-4-tert-Butylcyclohexanecarboxylic acid (943-29-3) | 184.28 | Not reported | Not reported | Not reported |
Analysis :
- Polarity : The THP-ether group in the target compound increases polarity compared to alkyl-substituted analogs like trans-4-tert-butylcyclohexanecarboxylic acid, improving solubility in polar aprotic solvents (e.g., DMSO or THF) .
- Thermal Stability : The THP group’s ether linkage may lower melting and boiling points relative to bulkier tert-butyl derivatives, which exhibit higher thermal stability due to steric protection of the carboxylic acid group .
Research Findings and Implications
- Reactivity : The THP group’s labile ether bond allows mild acidic deprotection, a critical advantage over stable alkyl groups (e.g., tert-butyl) that require harsher conditions .
- Biological Activity : THP-containing carboxylic acids often exhibit improved bioavailability compared to bulkier analogs, making them favorable in drug design .
Biological Activity
Trans 4-(Tetrahydropyran-2-yloxy)-cyclohexanecarboxylic acid is an organic compound characterized by its unique structure, which includes a cyclohexane ring and a tetrahydropyran-2-yloxy substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, synthesizing data from diverse research sources.
- Molecular Formula : C12H20O4
- CAS Number : 2089620-04-0
- IUPAC Name : 4-(oxan-2-yloxy)cyclohexane-1-carboxylic acid
The biological activity of this compound is primarily attributed to its functional groups:
- Carboxylic Acid Group : This group can engage in hydrogen bonding and ionic interactions, enhancing the compound's reactivity with biological molecules.
- Tetrahydropyran Group : Often serves as a protecting group in organic synthesis, influencing the compound's metabolic pathways and interactions with enzymes.
Enzyme Interaction Studies
This compound has been used in studies exploring enzyme interactions. Its structure allows it to act as an intermediate in enzymatic reactions, influencing metabolic pathways. For example, it may affect the activity of fatty-acid synthase (FASN), a crucial enzyme in lipid metabolism.
Case Studies
- Fatty Acid Synthase Inhibition
- Antibacterial Properties
Q & A
Q. What are the recommended methods for synthesizing trans 4-(Tetrahydropyran-2-yloxy)-cyclohexanecarboxylic acid, and how can reaction conditions be optimized?
Answer: Synthesis typically involves functionalizing the cyclohexane ring with a tetrahydropyran (THP) group. Key steps include:
- Protection/Deprotection: Use THP as a protecting group for hydroxyl intermediates. For example, THP ethers are stable under acidic conditions but cleaved under mild acidic hydrolysis (e.g., pyridinium p-toluenesulfonate) .
- Carboxylic Acid Introduction: Oxidative methods (e.g., Jones oxidation) or carboxylation via Grignard reagents followed by CO₂ insertion may be employed.
- Optimization: Adjust solvent polarity (e.g., THF vs. DCM) and temperature to control stereochemistry. For THP derivatives, reaction yields improve under anhydrous conditions with catalytic p-TSA .
Q. What analytical techniques are critical for characterizing this compound’s purity and stereochemistry?
Answer:
- HPLC-MS: Quantifies purity and detects byproducts (e.g., cis-isomers or THP ring-opened derivatives). Use C18 columns with acetonitrile/water gradients .
- NMR Spectroscopy: ¹H/¹³C NMR confirms stereochemistry. For THP-cyclohexane systems, axial vs. equatorial proton splitting patterns (δ 3.5–4.5 ppm for THP-O) are diagnostic .
- X-ray Crystallography: Resolves absolute configuration, as demonstrated for trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid (R-factor: 0.045) .
Advanced Research Questions
Q. How does the stereochemistry of the tetrahydropyran group influence the compound’s reactivity in nucleophilic substitution reactions?
Answer: The THP group’s chair conformation affects steric accessibility:
- Axial vs. Equatorial Oxygen: Axial THP-O in trans-4-substituted cyclohexanes creates a bulky environment, slowing SN2 reactions. Equatorial positions favor SN1 mechanisms due to stabilized carbocation intermediates .
- Case Study: In trans-4-THP derivatives, nucleophilic attack at the cyclohexane carboxyl group is hindered by THP’s axial orientation, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .
Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?
Answer: Discrepancies often arise from:
- Polymorphism: Recrystallize from different solvents (e.g., ethanol vs. hexane) and compare DSC thermograms.
- Hydration States: Karl Fischer titration quantifies water content; anhydrous vs. monohydrate forms differ in mp by 10–15°C .
- Stereoisomeric Contamination: Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, ensuring >98% trans-configuration .
Q. How can computational methods (e.g., DFT) predict the compound’s acid dissociation constant (pKa) and solubility?
Answer:
- pKa Prediction: Use Gaussian09 with B3LYP/6-31G(d) to model proton dissociation. For THP-cyclohexane systems, the carboxylic acid pKa is ~4.2–4.5, influenced by THP’s electron-withdrawing effect .
- Solubility Modeling: COSMO-RS predicts logP values; experimental logP (e.g., 1.185 for THP-4-carboxylic acid) aligns with simulations .
Q. What are the mechanistic implications of THP ring-opening under acidic conditions during derivatization?
Answer: THP ethers hydrolyze via:
- Step 1: Protonation of the oxygen, forming an oxonium ion.
- Step 2: Nucleophilic attack by water, yielding a diol intermediate.
- Impact on Stability: Avoid prolonged exposure to HCl/MeOH; use buffered aqueous workups (pH 5–6) to preserve the THP group .
Q. How does this compound interact with biological targets (e.g., enzymes or receptors) in preclinical studies?
Answer: While direct data is limited, structural analogs (e.g., tranexamic acid) suggest:
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?
Answer:
- Catalytic Asymmetry: Use chiral catalysts (e.g., Jacobsen’s Co-salen) for THP ring formation. Pilot-scale reactions require rigorous temperature control (±2°C) to prevent racemization .
- Purification: Simulated moving bed (SMB) chromatography achieves >99% ee but increases cost by 30–40% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
